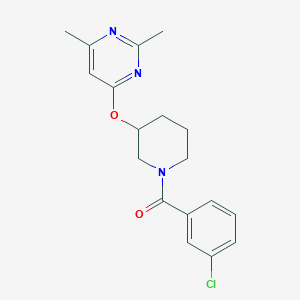
4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Isopropoxybenzoic acid” is a chemical compound with the empirical formula C12H15NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Isopropoxybenzoic acid” is represented by the SMILES stringO=C(NCC(O)=O)C(C=C1)=CC=C1OC(C)C . The InChI key for this compound is YDKJMFDJOJQCSO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Isopropoxybenzoic acid” are not fully detailed in the sources I found .Applications De Recherche Scientifique
X-ray, NMR, and DFT Studies
The chemical compound 1,4-dimethylpiperazine mono-betaine, structurally related to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, has been extensively studied using X-ray diffraction, NMR, and DFT approaches. These studies reveal intricate molecular interactions, including hydrogen bonding and chair conformations of the piperazine ring, offering insights into molecular design and crystal engineering (Dega-Szafran, Katrusiak, & Szafran, 2006).
Synthesis and Potential Antihypertensive Activity
Compounds structurally related to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, such as 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives, have been synthesized and evaluated for their potential as alpha-adrenoceptor antagonists, with implications in antihypertensive activity research (Bordner, Campbell, Palmer, & Tute, 1988).
Cocrystallization Studies
Research involving cocrystallization of N-donor type compounds with acids, including those structurally similar to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, provides insights into the formation of complex molecular architectures. These studies are crucial for understanding crystal engineering and host-guest chemistry (Wang, Xu, Xue, Lu, Chen, & Tao, 2011).
Antioxidant Activity and Physicochemical Properties
Research on novel derivatives of piperazine, like 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, involves evaluating their antioxidant activities and determining their physicochemical properties. This is essential for developing potential therapeutic agents (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Synthesis and Antibacterial Agents Study
Compounds related to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one have been synthesized and studied for their potential as antibacterial agents. This research is pivotal in addressing growing concerns over antibiotic resistance (Khalil, Berghot, & Gouda, 2010).
Novel Synthesis Techniques
Advanced synthesis techniques for 2,5-Diketopiperazine derivatives, akin to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, demonstrate innovative approaches in organic chemistry. These techniques are crucial for the development of new pharmaceutical compounds (Ji, Yi, & Cai, 2014).
Diketopiperazine Derivatives from Marine-Derived Actinomycete
The isolation of diketopiperazine derivatives from marine-derived actinomycetes, similar in structure to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, opens new avenues in the search for novel bioactive compounds with potential pharmaceutical applications (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3,3-dimethyl-4-(4-propan-2-yloxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)21-13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYACZRVZLHFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)
![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)
![6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2893330.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893332.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2893334.png)

![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)